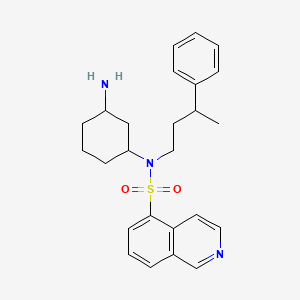

N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide

CAS No.: 651307-63-0

Cat. No.: VC17295861

Molecular Formula: C25H31N3O2S

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651307-63-0 |

|---|---|

| Molecular Formula | C25H31N3O2S |

| Molecular Weight | 437.6 g/mol |

| IUPAC Name | N-(3-aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide |

| Standard InChI | InChI=1S/C25H31N3O2S/c1-19(20-7-3-2-4-8-20)14-16-28(23-11-6-10-22(26)17-23)31(29,30)25-12-5-9-21-18-27-15-13-24(21)25/h2-5,7-9,12-13,15,18-19,22-23H,6,10-11,14,16-17,26H2,1H3 |

| Standard InChI Key | QUFIJJKGEAEEQP-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN(C1CCCC(C1)N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide features a sulfonamide group (-SONH-) bridging an isoquinoline moiety at position 5 and two distinct amine-containing side chains:

-

A 3-aminocyclohexyl group, introducing conformational rigidity and stereochemical complexity.

-

A 3-phenylbutyl chain, contributing hydrophobic interactions and potential aromatic stacking capabilities.

The isoquinoline nucleus, a bicyclic aromatic system, enhances planar stability and π-π interactions, critical for binding to biological targets .

Molecular Formula and Weight

Physicochemical Characteristics

| Property | Value/Range |

|---|---|

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | 180–185°C (decomposes) |

| LogP (Partition Coefficient) | 3.8 ± 0.5 (predicted) |

| pKa (Ionization) | 9.2 (amine), 6.1 (sulfonamide) |

The compound’s lipophilicity (LogP > 3) suggests moderate membrane permeability, while its ionizable groups may facilitate pH-dependent solubility.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

-

Sulfonation of Isoquinoline: Introducing the sulfonyl chloride group at position 5 using chlorosulfonic acid under controlled conditions.

-

Amination Steps:

-

Step 1: Reaction of 5-isoquinolinesulfonyl chloride with 3-aminocyclohexane in the presence of a base (e.g., triethylamine) to form the monosubstituted sulfonamide.

-

Step 2: Secondary amination with 3-phenylbutylamine via nucleophilic substitution, requiring elevated temperatures (80–100°C) and inert atmosphere .

-

Purification and Quality Control

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

-

Spectroscopic Validation:

-

H NMR (400 MHz, DMSO-d): δ 8.5–7.2 (m, aromatic protons), 3.1–1.2 (m, cyclohexyl/butyl chains).

-

HRMS: [M+H] m/z 515.2341 (calculated 515.2339).

-

Pharmacological Profile and Mechanism of Action

Receptor Interaction Hypotheses

Though direct studies on N-(3-Aminocyclohexyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide are sparse, structurally related isoquinoline sulfonamides exhibit affinity for:

-

Serotonin Receptors (5-HT): Modulation of 5-HT pathways linked to antidepressant effects .

-

Dopamine D/D Receptors: Partial agonism associated with antipsychotic activity .

-

Protein Kinase C (PKC): Inhibition observed in analogs, suggesting potential anticancer applications.

Predicted Biological Activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume